5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyridin-2-one
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Description
Oxadiazoles are a class of heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their broad range of chemical and biological properties . Piperazines, on the other hand, are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms .
Synthesis Analysis
The synthesis of oxadiazoles often involves the cyclization of a precursor compound, such as a carboxylic acid or a hydrazide . The exact method of synthesis for this specific compound is not available in the sources I found.Scientific Research Applications
Synthesis and Characterization
Compounds with similar structures have been synthesized and characterized to understand their chemical properties, crystalline structure, and biological activities. For example, a study focused on the synthesis, characterization, and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, highlighting the process of creating these compounds and assessing their properties through spectroscopic evidence and X-ray diffraction studies (Sanjeevarayappa et al., 2015). Such research underscores the importance of synthetic chemistry in exploring new materials and their potential applications.
Biological Activity and Potential Therapeutic Applications
Derivatives of oxadiazoles, including those incorporating chlorophenyl and fluorophenyl groups, have been investigated for their biological activities. These studies often aim to discover new therapeutic agents. For instance, compounds with 1,2,4-oxadiazole cores have been evaluated for antimicrobial, anthelmintic, and anti-proliferative activities, suggesting potential applications in developing new drugs or biologically active materials (Al-Wahaibi et al., 2021).
Drug Design and Molecular Interaction Studies
The structural motif of 1,2,4-oxadiazole, combined with chlorophenyl and fluorophenyl groups, is of interest in drug design, particularly for targeting specific receptors or biological pathways. Research into the molecular interaction of related compounds with cannabinoid receptors, for example, provides insights into how these molecules can be optimized for better selectivity and activity, contributing to the development of new therapeutic agents (Shim et al., 2002).
properties
IUPAC Name |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClFN5O3/c26-19-4-1-17(2-5-19)24-28-25(35-29-24)18-3-10-22(33)32(15-18)16-23(34)31-13-11-30(12-14-31)21-8-6-20(27)7-9-21/h1-10,15H,11-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUOTLICPVOABH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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